

comparing the pharmacokinetic profiles of YZK-C22 and similar compounds

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Compound of Interest

Compound Name: YZK-C22

Cat. No.: B12369436

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Pharmacokinetic Profile of YZK-C22: A Comparative Analysis

A comprehensive comparison of the pharmacokinetic profiles of the fungicide candidate **YZK-C22** and its analogs is currently not feasible due to the limited availability of public data. While in-vitro bioactivity data for **YZK-C22** exists, detailed in-vivo pharmacokinetic studies detailing its absorption, distribution, metabolism, and excretion (ADME) are not presently in the public domain. This guide outlines the available information and the necessary data for a future comparative analysis.

YZK-C22: Current State of Knowledge

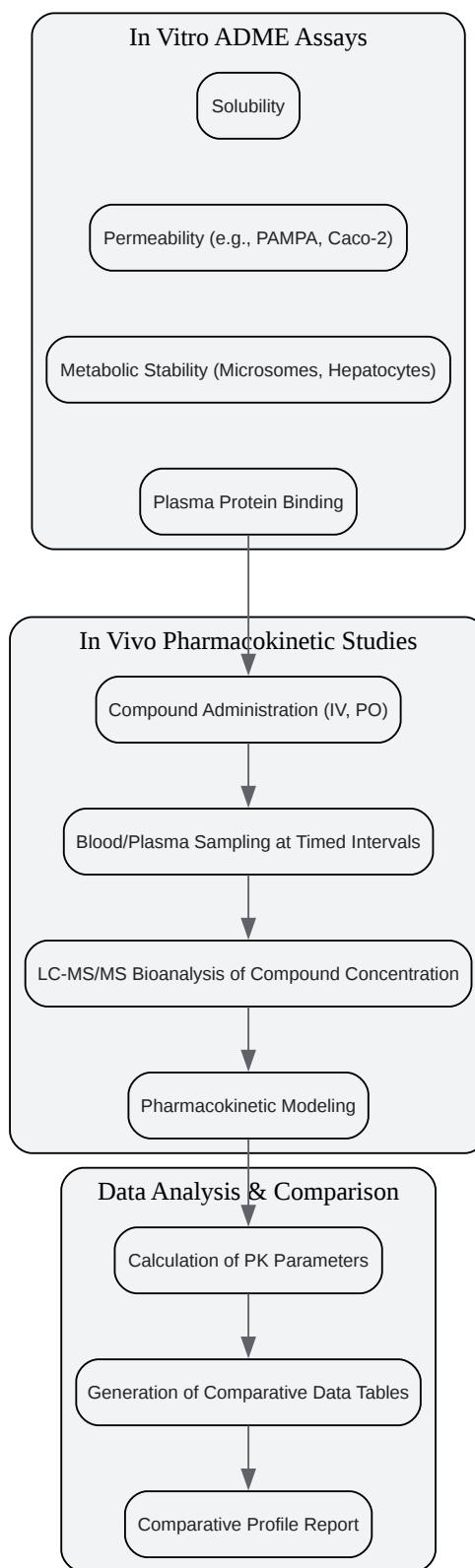
YZK-C22 is identified as a novel fungicide candidate featuring a 1,2,3-thiadiazol-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole chemical structure. Existing research primarily focuses on its in-vitro efficacy against various fungal strains, with reported half-maximal effective concentrations (EC50) and an IC50 value from a pyruvate kinase enzymatic inhibition assay. However, this information does not provide insight into how the compound behaves in a living organism.

To conduct a meaningful comparison of pharmacokinetic profiles, the following experimental data for **YZK-C22** and its analogs would be required:

- Absorption: Bioavailability (F%), time to maximum concentration (Tmax), and maximum concentration (Cmax) following oral and intravenous administration.
- Distribution: Volume of distribution (Vd) and plasma protein binding percentage.
- Metabolism: Identification of major metabolites and the primary metabolic pathways.
- Excretion: Elimination half-life (t_{1/2}), clearance (CL), and the primary routes of excretion (e.g., renal, fecal).

Hypothetical Experimental Workflow for Pharmacokinetic Profiling

Should the necessary data become available, a typical experimental workflow to characterize and compare the pharmacokinetic profiles would involve the following steps.



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Caption: A generalized workflow for pharmacokinetic profiling.

Data Presentation for Comparative Analysis

Once obtained, the pharmacokinetic data for **YZK-C22** and similar compounds would be summarized in tables for clear and objective comparison.

Table 1: Comparative Pharmacokinetic Parameters

Compound	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)	F (%)	Vd (L/kg)	CL (L/h/kg)
YZK-C22	IV	-	-	-	-	-	-	-	-
PO	-	-	-	-	-	-	-	-	-
Compound A	IV	-	-	-	-	-	-	-	-
PO	-	-	-	-	-	-	-	-	-
Compound B	IV	-	-	-	-	-	-	-	-
PO	-	-	-	-	-	-	-	-	-

Detailed Experimental Protocols

Detailed methodologies for each key experiment would be crucial for the reproducibility and validation of the findings. An example of a protocol for determining metabolic stability is provided below.

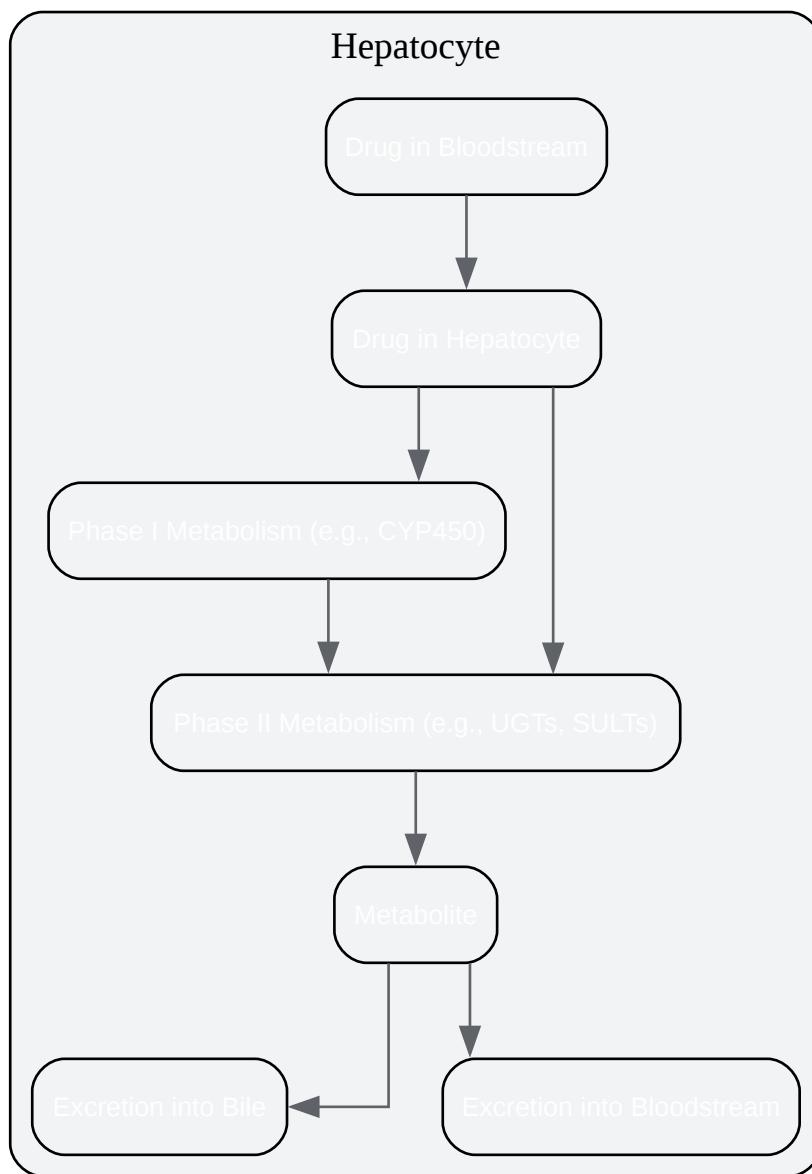
Protocol: In Vitro Metabolic Stability in Liver Microsomes

- Materials: Test compound (**YZK-C22** or analog), pooled liver microsomes (e.g., human, rat), NADPH regenerating system, phosphate buffer, positive control compounds (e.g., testosterone, verapamil), and a quenching solution (e.g., acetonitrile with an internal standard).

- Incubation: The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Quenching: The reaction in each aliquot is stopped by adding the quenching solution.
- Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
- Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression provides the elimination rate constant, from which the in-vitro half-life ($t_{1/2}$) and intrinsic clearance (CLint) are calculated.

Signaling Pathway Visualization

While no specific signaling pathways related to the pharmacokinetics of **YZK-C22** have been identified, a hypothetical diagram illustrating the general process of drug metabolism in the liver is presented below.



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Caption: General phases of drug metabolism in a hepatocyte.

Conclusion

A robust comparison of the pharmacokinetic profiles of **YZK-C22** and similar compounds is essential for its development as a potential fungicide. However, the lack of publicly available in-vivo ADME data for **YZK-C22** currently precludes such an analysis. The generation of the experimental data outlined in this guide is a prerequisite for a comprehensive and informative comparison that would be of value to researchers and professionals in the field.

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